Benzocaine methanethiosulfonate is a novel compound created by linking the local anesthetic benzocaine (BZ) to the sulfhydryl-reactive group methanethiosulfonate (MTS) via polyether linkers of varying lengths. [] It was developed as a tool to study the interaction of local anesthetics with cardiac sodium channels, aiming to improve the selectivity of these drugs. []
The synthesis of benzocaine methanethiosulfonate involves connecting benzocaine to methanethiosulfonate through polyether linkers (MTS-Lₓ-BZ, where x represents the number of ethylene glycol units in the linker). [] While the specific synthetic procedure is not detailed in the provided abstracts, it likely involves reacting a thiol-reactive derivative of benzocaine with a thiol-containing linker, followed by reaction with methanethiosulfonyl chloride. The length of the polyether linker can be adjusted to modulate the compound's properties. []
Benzocaine methanethiosulfonate, due to the presence of the methanethiosulfonate group, readily reacts with cysteine residues. This reaction leads to the formation of a disulfide bond between the compound and the cysteine residue. [] This reaction is particularly relevant in the context of ion channels, where the compound can anchor itself to cysteine residues present in the channel pore. []
The primary mechanism of action of benzocaine methanethiosulfonate involves its interaction with voltage-gated sodium channels, specifically targeting a cysteine residue (Y401C) unique to the cardiac isoform. [] The methanethiosulfonate group facilitates anchoring to this cysteine residue through a disulfide bond. Once anchored, the benzocaine moiety interacts with the local anesthetic binding site (LABS) within the channel pore, leading to channel inhibition. [] This anchoring strategy confers a degree of selectivity to benzocaine methanethiosulfonate towards cardiac sodium channels compared to its parent compound, benzocaine. []
The primary application of benzocaine methanethiosulfonate lies in investigating the structure, function, and pharmacology of cardiac sodium channels. [] By anchoring to a specific cysteine residue in the channel pore, it allows for studying the interaction of local anesthetics with these channels in a site-directed and potentially subtype-selective manner. [] This approach might pave the way for developing local anesthetics with improved safety profiles by minimizing off-target effects.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: